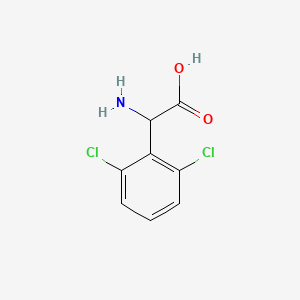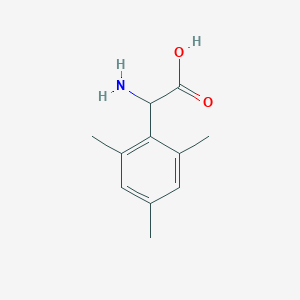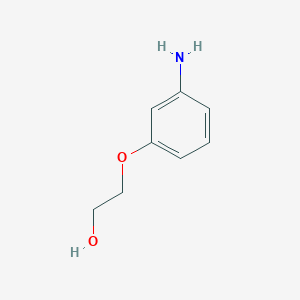
2-(3-Aminophénoxy)éthanol
Vue d'ensemble
Description
2-(3-Aminophenoxy)ethanol is a compound that is structurally related to various aromatic amines and phenols. While the specific compound is not directly studied in the provided papers, the research on similar compounds can offer insights into its chemical behavior. Aromatic amines and phenols are often key intermediates in the synthesis of pharmaceuticals, dyes, and other industrial chemicals. They are known for their ability to participate in a variety of chemical reactions, particularly those involving their amino and hydroxyl groups .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that may include esterification, nitrification, hydrolysis, and reduction. For instance, the synthesis of 2-(4-aminophenyl) ethanol, a compound with a similar structure, was achieved with a total yield of 66.4% and a high purity level as determined by HPLC . Another related compound, 2-aminophenol, is involved in the degradation of aromatic compounds by bacteria, where it is cleaved to 2-aminomuconic acid semialdehyde . These studies suggest that 2-(3-Aminophenoxy)ethanol could potentially be synthesized through similar pathways, with careful optimization of reaction conditions to achieve high yields and purity.
Molecular Structure Analysis
The molecular structure of aromatic amines and phenols is characterized by the presence of an amino group attached to a phenyl ring, which can significantly influence the chemical properties of the molecule. For example, the crystal structure of a related compound, 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate, was determined by X-ray diffraction analysis, revealing a non-coplanar arrangement of the phenol and thiazole ring systems . This suggests that the molecular structure of 2-(3-Aminophenoxy)ethanol would also exhibit specific geometric arrangements that could affect its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Aromatic amines and phenols can undergo a variety of chemical reactions. The enzyme 2-aminophenol 1,6-dioxygenase, for example, catalyzes the oxidation of 2-aminophenol and related compounds, indicating that such molecules can participate in enzymatic ring cleavage reactions . Schiff base formation is another common reaction, as seen in the synthesis of 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol, which exhibits antibacterial activities . These reactions highlight the chemical versatility of 2-(3-Aminophenoxy)ethanol, which could also be expected to form Schiff bases and undergo oxidation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic amines and phenols are influenced by their functional groups. The presence of an amino group can lead to the formation of hydrogen bonds, as seen in the extensive intermolecular hydrogen bonding in the crystal structure of a related compound . The hydroxyl group also contributes to the molecule's ability to form hydrogen bonds and affects its solubility in water and organic solvents. The antibacterial activities of some synthesized compounds suggest that 2-(3-Aminophenoxy)ethanol may also possess biological properties worth exploring .
Applications De Recherche Scientifique
Synthèse de polymères à haute performance
2-(3-Aminophénoxy)éthanol: est utilisé dans la synthèse de poly(éther éther cétone amide)s aromatiques, qui sont une classe de polymères à haute performance reconnus pour leur excellente stabilité thermique et leurs propriétés mécaniques . Ces polymères sont synthétisés par polymérisation en solution à basse température et se caractérisent par leur bonne solubilité dans les solvants aprotiques polaires, leurs températures de transition vitreuse élevées et leur excellente stabilité thermique, ce qui les rend appropriés pour des applications dans les industries aérospatiale, automobile et électronique.
Développement de polyimides thermostables
Le composé sert de monomère dans la création de polyimides présentant une stabilité thermique, des performances de traitement et une capacité de dissolution exceptionnelles . Ces polyimides sont précieux dans l'industrie électronique pour leur utilisation dans les circuits flexibles et comme matériaux isolants en raison de leur résistance aux températures élevées et de leur solubilité dans les solvants courants.
Fabrication de copolymères aromatiques processibles
This compound: est un ingrédient clé dans la fabrication de copolymères aromatiques processibles. Ces matériaux sont conçus pour améliorer la solubilité et la processibilité sans compromettre la stabilité thermique, ce qui est essentiel pour la production de fibres comme le Nomex et le Kevlar utilisés dans les vêtements de protection et les gilets pare-balles .
Recherche chimique et découverte précoce
Ce composé est fourni aux chercheurs en découverte précoce dans le cadre d'une collection de produits chimiques uniques. Il est utilisé en recherche chimique pour le développement de nouveaux composés et matériaux, bien que les applications spécifiques soient propriétaires des institutions de recherche et des entreprises impliquées .
Études de sécurité et de manipulation
This compound: est également étudié pour ses propriétés de sécurité et de manipulation. Il est classé sous les mentions de danger pour la toxicité orale aiguë et l'irritation oculaire, ce qui nécessite des recherches sur les pratiques de manipulation, de stockage et d'élimination sûres pour assurer la sécurité en laboratoire et pour l'environnement .
Modification des propriétés des polymères
Le composé est utilisé dans la modification des propriétés des polymères par copolycondensation. Ce processus permet de modifier la chaîne principale du polymère avec divers substituants, conduisant au développement de polymères présentant des caractéristiques spécifiques telles qu'une solubilité accrue, des propriétés thermiques modifiées ou une résistance mécanique accrue .
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
As a unique chemical, its interaction with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
It’s worth noting that the manipulation of ethanol in biochemical pathways has been explored in other contexts . For instance, ethanol can be converted into acetyl-CoA, a central precursor for myriad biochemicals .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
As a unique chemical, the specific effects of this compound at the molecular and cellular level are areas of ongoing research .
Action Environment
The specific environmental conditions that may affect the action of this compound are currently unknown .
Propriétés
IUPAC Name |
2-(3-aminophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMZVGDZZPRZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398144 | |
| Record name | 2-(3-aminophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50963-77-4 | |
| Record name | 2-(3-aminophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



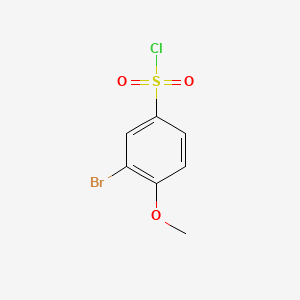

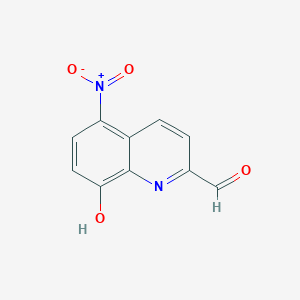




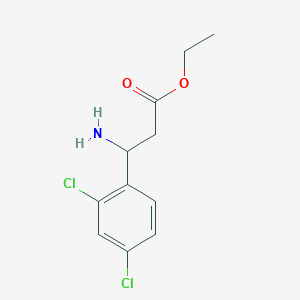
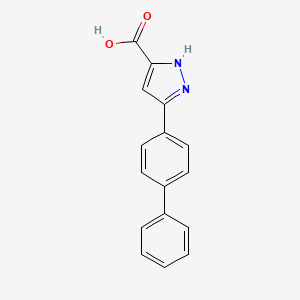
![Methyl 4-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1274421.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1274423.png)

